ethyl 5-[(3-chlorobenzoyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate
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Overview
Description
Preparation Methods
a. Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route is as follows:
Acylation Reaction: Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate reacts with 3-chlorobenzoyl chloride in the presence of a base (such as pyridine) to form the desired ester.
Esterification: The resulting ester undergoes esterification with ethanol to yield ethyl 5-[(3-chlorobenzoyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate.
b. Industrial Production: Industrial production methods typically involve large-scale reactions, optimized conditions, and purification steps. specific details regarding industrial-scale synthesis are proprietary and may not be readily available.
Chemical Reactions Analysis
Types of Reactions:
Esterification: Formation of the ester bond during synthesis.
Reduction: Reduction of the carbonyl group (e.g., using LiAlH4) to yield the corresponding alcohol.
Substitution: Benzylic positions are susceptible to nucleophilic substitution reactions.
3-Chlorobenzoyl chloride: Used for acylation.
Ethanol: Reactant for esterification.
LiAlH4: Reducing agent for carbonyl reduction.
Major Products: The major product is ethyl 5-[(3-chlorobenzoyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate itself.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: It may exhibit biological activity, making it relevant for drug discovery.
Chemical Biology: Researchers study its interactions with cellular components.
Industry: It could serve as a precursor for other compounds.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, researchers often compare its structure and properties with related indole derivatives.
Properties
Molecular Formula |
C20H18ClNO4 |
---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
ethyl 5-(3-chlorobenzoyl)oxy-1,2-dimethylindole-3-carboxylate |
InChI |
InChI=1S/C20H18ClNO4/c1-4-25-20(24)18-12(2)22(3)17-9-8-15(11-16(17)18)26-19(23)13-6-5-7-14(21)10-13/h5-11H,4H2,1-3H3 |
InChI Key |
JEFPPHWPQVQQLA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC(=CC=C3)Cl)C)C |
Origin of Product |
United States |
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